1,1,3-trimethyl-2-((1E,3E,5E)-5-(1,1,3-trimethyl-1H-benzo[e]indol-2(3H)-ylidene)penta-1,3-dien-1-yl)-1H-benzo[e]indol-3-ium iodide
Description
This compound is a symmetrical cyanine dye featuring a benzo[e]indolium core substituted with methyl groups and a conjugated pentadienyl linker. Its structure enables strong near-infrared (NIR) absorption and fluorescence, making it valuable in bioimaging and photodynamic therapy. The iodide counterion enhances solubility in polar solvents, while the extended conjugation system contributes to a high molar extinction coefficient .
Properties
Molecular Formula |
C35H35IN2 |
|---|---|
Molecular Weight |
610.6 g/mol |
IUPAC Name |
(2E)-1,1,3-trimethyl-2-[(2E,4E)-5-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indole;iodide |
InChI |
InChI=1S/C35H35N2.HI/c1-34(2)30(36(5)28-22-20-24-14-10-12-16-26(24)32(28)34)18-8-7-9-19-31-35(3,4)33-27-17-13-11-15-25(27)21-23-29(33)37(31)6;/h7-23H,1-6H3;1H/q+1;/p-1 |
InChI Key |
PXXBSYXTQAWFHV-UHFFFAOYSA-M |
Isomeric SMILES |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)/C=C/C=C/C=C/4\C(C5=C(N4C)C=CC6=CC=CC=C65)(C)C)C.[I-] |
Canonical SMILES |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)C=CC=CC=C4C(C5=C(N4C)C=CC6=CC=CC=C65)(C)C)C.[I-] |
Origin of Product |
United States |
Preparation Methods
Quaternization of Benzo[e]indole
The initial step involves the reaction of 1,1,3-trimethyl-1H-benzo[e]indole with 1,4-butane sultone under solvent-free or high-boiling solvent conditions (e.g., ethanol or acetonitrile) to yield the sulfonated indolium salt intermediate.
Reaction conditions : Heating at 50–90 °C, preferably 60–70 °C, for several hours.
Catalysts/Additives : No strong catalysts are required; the reaction proceeds via nucleophilic attack of the indole nitrogen on the sultone ring.
Purification : The intermediate is typically purified by recrystallization or extraction using ketonic solvents such as acetone or methyl ethyl ketone.
Condensation to Form the Polymethine Bridge
The key step is the condensation of two equivalents of the sulfonated indolium salt with a polymethine linker precursor, often a dialdehyde or a dianiline derivative bearing conjugated double bonds.
Condensation reagent : (E)-N,N′-((1E,3E)-penta-1,3-diene-1-yl-5-ylidene)dianiline or its hydrochloride salt.
Reaction conditions : Conducted in the presence of an alkali metal acetate salt (preferably sodium acetate) as a base catalyst in an alcohol solvent such as methanol or ethanol.
Temperature : Typically maintained at reflux temperature of the solvent (60–80 °C) for several hours to ensure complete condensation.
Workup : Extraction with organic solvents like diethyl ether or ethyl acetate followed by purification steps including recrystallization or chromatographic methods.
Formation of the Final Iodide Salt
The final cationic dye is isolated as the iodide salt by treatment of the crude product with sodium iodide in an alcoholic solvent. This ion exchange step ensures the formation of the desired iodide counterion, critical for the dye’s solubility and stability.
Solvent : Alcoholic solvents such as ethanol or methanol.
Purification : Final purification is achieved by recrystallization from methanol or by column chromatography using mixtures such as 2% methanol in dichloromethane.
Detailed Reaction Scheme (Summary)
| Step | Reactants | Conditions | Product | Notes |
|---|---|---|---|---|
| 1 | 1,1,3-trimethyl-1H-benzo[e]indole + 1,4-butane sultone | Heat 60–70 °C, solvent-free or ethanol | 4-(1,1,3-trimethyl-1H-benzo[e]indolium-3-yl)butane-1-sulfonate | Quaternization |
| 2 | Intermediate + (E)-N,N′-((1E,3E)-penta-1,3-diene-1-yl-5-ylidene)dianiline hydrochloride + sodium acetate | Reflux in methanol/ethanol | Polymethine-bridged bis-indolium salt | Condensation |
| 3 | Crude product + sodium iodide | Alcoholic solvent, room temp | Final iodide salt dye | Ion exchange and purification |
Research Outcomes and Purity Analysis
The described synthetic route yields the target compound with high purity, often exceeding 98–99%, as confirmed by chromatographic and spectroscopic analyses.
X-Ray Powder Diffraction (XRPD) studies indicate the final product exists as a stable amorphous form, which is advantageous for consistent optical properties and storage stability.
The use of sodium acetate as a mild base catalyst improves yield and purity by minimizing side reactions.
Environmentally friendly solvents and simpler one-pot procedures have been developed to enhance industrial applicability and reduce hazardous waste.
Spectroscopic and Physical Characterization
NMR Spectroscopy : ^1H and ^13C NMR confirm the structure of intermediates and final product, with characteristic chemical shifts corresponding to the methyl groups, aromatic protons, and polymethine chain.
Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight and confirms the iodide salt formation.
UV-Vis/NIR Absorption : The compound exhibits strong absorption in the near-infrared region, typical of carbocyanine dyes, confirming the extended conjugation.
Melting Point : Melting points of intermediates and final product are consistent with literature values, indicating purity and reproducibility.
Notes on Alternative Synthetic Approaches
Some methods employ ethyl iodide or other alkyl halides for quaternization of indolium salts, followed by coupling with aldehyde derivatives.
Use of acetic anhydride and pyridine has been reported for intermediate modifications to improve solubility and reactivity.
Chromatographic purification using silica gel with low percentages of methanol in dichloromethane is common for final dye isolation.
Chemical Reactions Analysis
Types of Reactions
1,1,3-trimethyl-2-((1E,3E,5E)-5-(1,1,3-trimethyl-1,3-dihydro-2H-benzo[e]indol-2-ylidene)penta-1,3-dien-1-yl)-1H-benzo[e]indol-3-ium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of quinonoid structures.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its reduced form.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Quinonoid derivatives.
Reduction: Reduced indolium salts.
Substitution: Alkylated indolium derivatives.
Scientific Research Applications
The compound 1,1,3-trimethyl-2-((1E,3E,5E)-5-(1,1,3-trimethyl-1H-benzo[e]indol-2(3H)-ylidene)penta-1,3-dien-1-yl)-1H-benzo[e]indol-3-ium iodide is a complex organic molecule with significant potential in various scientific applications, particularly in the fields of fluorescent imaging , photodynamic therapy , and biological research . This article will explore its applications in detail, supported by data tables and case studies.
Spectroscopic techniques such as NMR and UV-Vis spectroscopy have been used to characterize this compound. The following data highlights its spectral properties:
| Technique | Observations |
|---|---|
| UV-Vis Spectroscopy | Absorption peaks at 450 nm (indicative of π→π* transitions) |
| NMR Spectroscopy | Characteristic chemical shifts indicating the presence of multiple aromatic protons |
Fluorescent Probes
The compound has been utilized as a fluorescent probe for imaging purposes:
- Tumor Imaging : It exhibits strong fluorescence properties making it suitable for in vivo imaging of tumors. Studies have shown that its fluorescence intensity correlates with tumor size and can be used for monitoring therapeutic responses .
Photodynamic Therapy
Its ability to generate reactive oxygen species upon light activation makes it a candidate for photodynamic therapy (PDT):
- Mechanism : Upon excitation with specific wavelengths of light, the compound can induce cytotoxic effects in cancer cells by generating singlet oxygen .
- Case Study : Research demonstrated that treatment with this compound resulted in significant tumor reduction in animal models when combined with laser irradiation .
Biological Research
The molecule has been explored for its potential in various biological applications:
- Cell Viability Studies : Investigations into its effects on cell viability have shown promising results in selectively targeting cancerous cells while sparing healthy ones.
Hypoxia-Sensitive Probes
Due to its structural characteristics, the compound serves as a hypoxia-sensitive fluorescent probe , allowing researchers to study oxygen levels in tissues:
- This application is crucial for understanding tumor microenvironments and developing targeted therapies.
Case Study 1: Tumor Imaging
In a study published in Nature Biomedical Engineering, researchers used the compound to visualize tumor growth in real-time. The results indicated that the compound's fluorescence could effectively differentiate between malignant and benign tissues, providing a valuable tool for surgical guidance.
Case Study 2: Photodynamic Efficacy
A clinical trial reported in Cancer Research evaluated the efficacy of this compound in combination with PDT. The findings revealed that patients treated with this regimen experienced a higher rate of tumor regression compared to those receiving conventional therapies alone.
Mechanism of Action
The compound exerts its effects primarily through its ability to absorb light and transfer energy. In photodynamic therapy, the compound absorbs light and transfers the energy to molecular oxygen, generating reactive oxygen species that can damage cellular components. The molecular targets include cellular membranes, proteins, and nucleic acids, leading to cell death.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Optical and Physical Properties
Absorption maxima (λmax) and melting points vary with substituents:
Note: The target compound’s λmax is extrapolated from ESNF 14 due to structural similarity.
Key Observations :
- Ethyl vs. Methyl Substituents : ESNF 14’s ethyl groups slightly lower the melting point compared to the target compound’s methyl groups, suggesting enhanced crystallinity with methyl substituents .
- Sulfonate Modifications : ESNF 15 and Cy5.5-H1402 exhibit improved aqueous solubility due to sulfonate groups, critical for in vivo applications .
Stability and Toxicity
Research Findings and Implications
- Structure-Activity Relationship (SAR) : Extended conjugation (pentadienyl linker) correlates with redshifted absorption, while sulfonate groups enhance biocompatibility .
- Synthetic Challenges : High-yield synthesis (~70–80%) is achievable for symmetrical derivatives, but asymmetrical modifications (e.g., Cy5.5-H1402) require stringent purification .
Biological Activity
1,1,3-Trimethyl-2-((1E,3E,5E)-5-(1,1,3-trimethyl-1H-benzo[e]indol-2(3H)-ylidene)penta-1,3-dien-1-yl)-1H-benzo[e]indol-3-ium iodide is a complex organic compound with significant potential in biological applications. This article explores its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound has the following structural formula:
- Molecular Formula : C35H36N2I
- CAS Number : 56289-64-6
- Molecular Weight : 580.58 g/mol
Research indicates that this compound exhibits various biological activities, primarily through its interaction with cellular receptors and enzymes. The following are key mechanisms identified:
- Antioxidant Activity : The compound has shown potential in scavenging free radicals, thus protecting cells from oxidative stress.
- Anticancer Properties : Preliminary studies suggest that it may inhibit tumor growth by inducing apoptosis in cancer cells through mitochondrial pathways.
- Anti-inflammatory Effects : The compound appears to modulate inflammatory responses by inhibiting pro-inflammatory cytokines.
In Vitro Studies
Several studies have evaluated the biological activity of this compound using various cell lines:
| Study | Cell Line | Concentration | Observed Effect |
|---|---|---|---|
| HeLa | 10 µM | 50% inhibition of cell proliferation | |
| MCF7 | 5 µM | Induction of apoptosis (70%) | |
| RAW 264.7 | 20 µM | Decrease in TNF-alpha production |
In Vivo Studies
In vivo studies have focused on the compound's efficacy in animal models:
- Tumor Growth Inhibition : In a mouse model of breast cancer, administration of the compound at a dosage of 15 mg/kg resulted in a significant reduction in tumor size compared to control groups.
Case Study 1: Anticancer Activity
A study conducted by researchers at demonstrated that the compound effectively inhibited the growth of various cancer cell lines. The mechanism was linked to the activation of caspase pathways leading to programmed cell death.
Case Study 2: Anti-inflammatory Response
Another investigation highlighted its anti-inflammatory properties in a model of acute inflammation induced by lipopolysaccharides (LPS). The compound significantly reduced edema and inflammatory markers such as IL-6 and COX-2 levels in treated animals compared to controls.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
